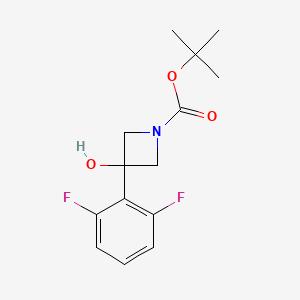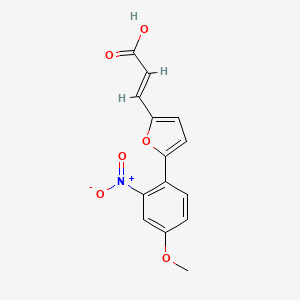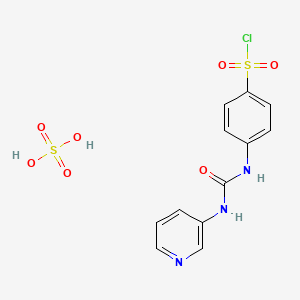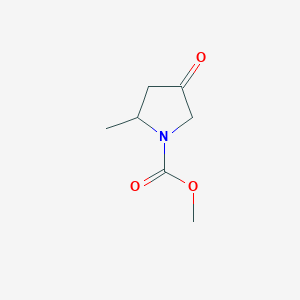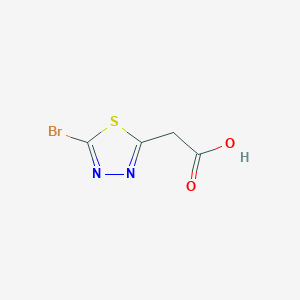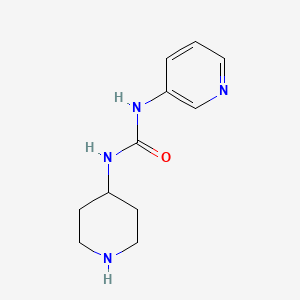
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea is a chemical compound that belongs to the class of ureas It features a piperidine ring and a pyridine ring connected through a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method is the reaction of 4-piperidone with 3-aminopyridine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in solvents like acetonitrile or dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-4-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Similar Compounds:
1-(Piperidin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with the pyridine ring at a different position.
1-(Piperidin-4-yl)-3-(quinolin-3-yl)urea: Contains a quinoline ring instead of a pyridine ring.
1-(Piperidin-4-yl)-3-(pyrimidin-4-yl)urea: Features a pyrimidine ring instead of a pyridine ring.
Uniqueness: this compound is unique due to its specific combination of piperidine and pyridine rings, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16N4O |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-piperidin-4-yl-3-pyridin-3-ylurea |
InChI |
InChI=1S/C11H16N4O/c16-11(14-9-3-6-12-7-4-9)15-10-2-1-5-13-8-10/h1-2,5,8-9,12H,3-4,6-7H2,(H2,14,15,16) |
InChI-Schlüssel |
WAXIZYMVNYQFLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1NC(=O)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


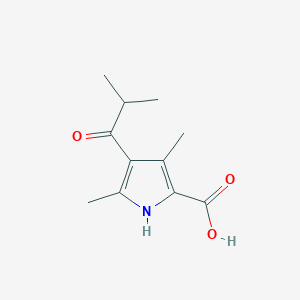
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)

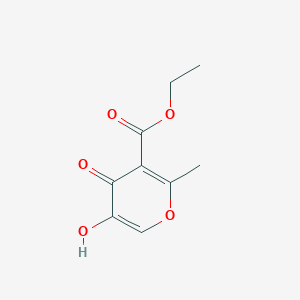
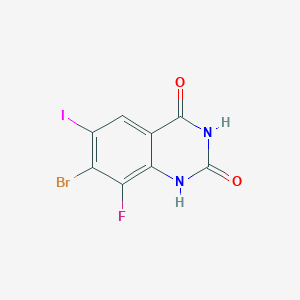
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)
![Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate](/img/structure/B11765288.png)
